molecular formula C22H19BrN4OS2 B10955043 N-benzyl-2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

N-benzyl-2-{[5-(4-bromothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B10955043
M. Wt: 499.5 g/mol
InChI Key: KAMUQWPAJXCIEV-UHFFFAOYSA-N
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Description

N-BENZYL-2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE is a complex organic compound that features a unique combination of benzyl, thienyl, triazolyl, and phenylacetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the thienyl and bromine substituents. The final steps involve the formation of the benzyl and phenylacetamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-BENZYL-2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL-2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-bromoacetamide
  • 2-Bromo-N-phenylacetamide
  • 4-Bromo-2-nitrobenzaldehyde

Uniqueness

N-BENZYL-2-{[5-(4-BROMO-2-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-PHENYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C22H19BrN4OS2

Molecular Weight

499.5 g/mol

IUPAC Name

N-benzyl-2-[[5-(4-bromothiophen-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C22H19BrN4OS2/c1-26-21(19-12-17(23)14-29-19)24-25-22(26)30-15-20(28)27(18-10-6-3-7-11-18)13-16-8-4-2-5-9-16/h2-12,14H,13,15H2,1H3

InChI Key

KAMUQWPAJXCIEV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CS4)Br

Origin of Product

United States

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